molecular formula C18H22N8S B12246556 7-methyl-6-{4-[2-(methylsulfanyl)-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl]piperazin-1-yl}-7H-purine

7-methyl-6-{4-[2-(methylsulfanyl)-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl]piperazin-1-yl}-7H-purine

Cat. No.: B12246556
M. Wt: 382.5 g/mol
InChI Key: MGNLAUDBPNGEDZ-UHFFFAOYSA-N
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Description

7-methyl-6-{4-[2-(methylsulfanyl)-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl]piperazin-1-yl}-7H-purine is a complex heterocyclic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and pharmacology. This compound features a unique structure that combines purine and pyrimidine rings, making it a subject of study for its biological activities and synthetic challenges.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methyl-6-{4-[2-(methylsulfanyl)-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl]piperazin-1-yl}-7H-purine typically involves multi-step organic reactions. One common approach is the condensation of appropriate starting materials, such as 6-amino-4-methylsulfanyl-2-phenylpyrimidine, with various reagents to form the desired heterocyclic structure . The reaction conditions often include heating under reflux with bases like sodium methoxide in solvents such as butanol .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

7-methyl-6-{4-[2-(methylsulfanyl)-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl]piperazin-1-yl}-7H-purine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 7-methyl-6-{4-[2-(methylsulfanyl)-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl]piperazin-1-yl}-7H-purine involves its interaction with specific molecular targets. For example, as a topoisomerase I inhibitor, it stabilizes the topoisomerase I-DNA complex, preventing the re-ligation of DNA strands and thereby inhibiting DNA replication . This mechanism is crucial for its potential anticancer activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its combined purine and pyrimidine structure, which provides a distinct set of chemical and biological properties. This dual-ring system allows for diverse interactions with biological targets, making it a versatile compound for research and potential therapeutic applications.

Properties

Molecular Formula

C18H22N8S

Molecular Weight

382.5 g/mol

IUPAC Name

7-methyl-6-[4-(2-methylsulfanyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperazin-1-yl]purine

InChI

InChI=1S/C18H22N8S/c1-24-11-21-15-14(24)17(20-10-19-15)26-8-6-25(7-9-26)16-12-4-3-5-13(12)22-18(23-16)27-2/h10-11H,3-9H2,1-2H3

InChI Key

MGNLAUDBPNGEDZ-UHFFFAOYSA-N

Canonical SMILES

CN1C=NC2=C1C(=NC=N2)N3CCN(CC3)C4=NC(=NC5=C4CCC5)SC

Origin of Product

United States

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